1-Nonen-3-ol
Description
Significance of Unsaturated Alcohols in Organic Chemistry and Biochemistry
Unsaturated alcohols are a critical class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in addition to a hydroxyl (-OH) group. aem.azaem.az This combination of functional groups imparts a rich and versatile reactivity, making them pivotal intermediates and building blocks in organic synthesis. aem.azaem.az They participate in a wide array of chemical transformations, including oxidation, hydrogenation, and esterification, which are fundamental reactions in the synthesis of numerous valuable chemicals. aem.az
In biochemistry, unsaturated alcohols are integral components of many natural products, including signaling molecules and pheromones. gerli.com They are involved in various biological processes and are key constituents of essential oils, contributing to the distinct aromas of many plants. aem.az The study of their biosynthesis, metabolism, and biological activity provides crucial insights into the chemical ecology of organisms and holds potential for applications in medicine and agriculture.
Overview of 1-Nonen-3-ol as a Model Compound in Scientific Inquiry
This compound, with its clear, colorless liquid form, serves as an exemplary model for studying the chemical behavior of secondary unsaturated alcohols. chemicalbook.com Its structure, featuring a vinyl group adjacent to a secondary alcohol, allows researchers to investigate the interplay between these two functional groups. One common method for its synthesis is the Grignard reaction, involving the reaction of hexyl magnesium bromide with acrolein. chemicalbook.com
The compound's reactions are characteristic of unsaturated alcohols. These include ozonolysis, which cleaves the double bond, and hydrogenation to form the saturated alcohol, 1-nonanol. smolecule.com Furthermore, it can undergo esterification to produce esters, which are often of interest for their aromatic properties. smolecule.com The study of such reactions using this compound as a substrate provides valuable data for understanding reaction mechanisms and developing new synthetic methodologies. In atmospheric chemistry, the reaction of this compound with ozone has been studied in the context of secondary organic aerosol formation. smolecule.com
Contextualization within Fatty Alcohol Chemistry Research
This compound is classified as a fatty alcohol, which is a class of aliphatic alcohols with a chain of at least six carbon atoms. foodb.ca Fatty alcohols are ubiquitous in nature, found in waxes, oils, and as components of more complex lipids. Research into fatty alcohols is driven by their wide range of industrial applications, including their use as surfactants and emulsifiers. foodb.ca
The study of this compound contributes to the broader understanding of the physical and chemical properties of fatty alcohols. Its unsaturated nature provides a point of comparison to its saturated analogue, 1-nonanol, allowing for investigations into how the presence of a double bond affects properties such as boiling point, solubility, and reactivity. This knowledge is crucial for the targeted design of fatty alcohol derivatives with specific properties for various industrial and scientific applications.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18O | scent.vnsynerzine.comnist.gov |
| Molecular Weight | 142.24 g/mol | scent.vnsynerzine.com |
| Appearance | Clear, colorless liquid | chemicalbook.comsynerzine.com |
| Boiling Point | 195.00 °C @ 760.00 mm Hg | scent.vn |
| Flash Point | 84 °C / 183 °F (Closed cup) | synerzine.com |
| CAS Number | 21964-44-3 | chemicalbook.comfoodb.cascent.vn |
Spectroscopic Data References for this compound
| Spectroscopic Technique | Availability | Source |
| Infrared (IR) Spectrum | Available | nist.gov |
| Mass Spectrum (Electron Ionization) | Available | nist.gov |
| Nuclear Magnetic Resonance (NMR) | Available (¹H NMR, ¹³C NMR) | spectrabase.comorgsyn.org |
| Raman Spectrum | Available | spectrabase.com |
| Gas Chromatography | Available | nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
non-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPJMHAPOQKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865023 | |
| Record name | 1-Nonen-3-ol | |
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Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
195.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Nonen-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034152 | |
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CAS No. |
21964-44-3 | |
| Record name | 1-Nonen-3-ol | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Nonen-3-ol | |
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| Record name | 1-Nonen-3-ol | |
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| Record name | 1-Nonen-3-ol | |
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| Record name | 1-Nonen-3-ol | |
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| Record name | Non-1-en-3-ol | |
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| Record name | 1-NONEN-3-OL | |
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| Record name | 1-Nonen-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways Involving 1 Nonen 3 Ol
Established Laboratory Synthetic Routes
Traditional methods for synthesizing 1-nonen-3-ol and related unsaturated alcohols often rely on foundational organometallic reactions and additions to unsaturated systems.
Grignard Reaction Applications for this compound Synthesis
A primary and widely utilized method for the synthesis of this compound is the Grignard reaction. chemicalbook.comnih.gov This approach involves the reaction of a Grignard reagent, such as hexyl magnesium bromide, with an α,β-unsaturated aldehyde, most commonly acrolein. chemicalbook.com The nucleophilic hexyl group of the Grignard reagent adds to the carbonyl carbon of acrolein, and subsequent hydrolysis of the resulting magnesium alkoxide yields this compound. organicchemistrytutor.com Studies have shown that this method can produce this compound with a yield of approximately 65%. nih.gov
The versatility of the Grignard reaction allows for the synthesis of various substituted allylic alcohols by modifying the Grignard reagent and the carbonyl compound. organicchemistrytutor.com For instance, reacting a Grignard reagent with an epoxide can also produce alcohols, typically adding a two-carbon chain to the Grignard reagent. organicchemistrytutor.com
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| Hexyl magnesium bromide | Acrolein | This compound | 65% | nih.gov |
| Amyl iodide (to form Grignard) | Acrolein | 1-Octen-3-ol (B46169) | 65% | nih.gov |
Oligomerization Strategies for Nonenol Production
Oligomerization of α-olefins, such as 1-nonene (B85954), is a significant industrial process for producing poly-alpha-olefins (PAOs) used in synthetic lubricants. google.com While the primary goal is often higher oligomers, the process can be tailored to favor the production of dimers and other lower oligomers. google.comgoogle.com The oligomerization of 1-nonene can lead to a mixture of isomers, and while not a direct route to this compound, the resulting unsaturated oligomers can serve as precursors for further functionalization to produce alcohols. google.com Catalysts like boron trifluoride (BF₃) with promoters such as alcohol alkoxylates are used to control the distribution of oligomer products. google.com
General Addition Reactions to Unsaturated Systems
General addition reactions to unsaturated precursors provide another avenue for the synthesis of this compound and its derivatives. One such method is the selective reduction of the corresponding α,β-unsaturated ketone, 1-nonen-3-one. Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a hydroxyl group without affecting the carbon-carbon double bond, yielding this compound. cdnsciencepub.com This method has been reported to be highly efficient, with yields reaching up to 90%. nih.gov
Another approach involves the 1,2-addition of organolithium reagents to aldehydes and ketones. For example, 1-bromo-1-lithioethene has been shown to react with a range of aldehydes and ketones to produce 2-bromo-1-alken-3-ols in moderate to excellent yields. molaid.com This methodology could be adapted to synthesize derivatives of this compound.
Advanced Stereoselective and Enantioselective Synthesis of this compound Chiral Centers
The presence of a chiral center at the C-3 position of this compound has driven the development of more sophisticated synthetic methods that allow for the control of its stereochemistry. The (R) and (S) enantiomers of this compound are known to possess distinct sensory properties. leffingwell.com
Development of Enantioselective Catalysis for Chiral Alcohol Formation
Enantioselective catalysis is a powerful tool for the asymmetric synthesis of chiral alcohols. This can involve the use of chiral catalysts to direct a reaction towards the formation of a specific enantiomer. For example, bifunctional tertiary amine-squaramide catalysts have been used in the enantioselective Mannich-type addition of allomaltol to N-protected aldimines, which can then be converted to non-proteinogenic α-amino acids. rsc.org While not a direct synthesis of this compound, this illustrates the principle of using organocatalysis to create chiral centers.
In the context of allylic alcohols, enzymatic catalysis or asymmetric hydrogenation can be employed for chiral resolution or to achieve a desired stereochemistry. vulcanchem.com Carbonyl reductases (alcohol dehydrogenases) have been utilized in the reductive desymmetrization of diketones to produce optically pure hydroxyketones, which are valuable chiral building blocks. researchgate.net
Diastereoselective Induction in this compound Scaffold Construction
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. Unexpectedly high diastereoselectivities have been observed in the addition of 1-bromo-1-lithioethene to α-siloxy aldehydes, typically showing a 10:1 preference based on the Felkin-Ahn model. molaid.com
Furthermore, cascade reactions can be employed to construct complex molecular scaffolds with high diastereoselectivity. For instance, a cascade inter–intramolecular double Michael strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in many cases. beilstein-journals.org Indium(III)-catalyzed cascade cycloisomerization reactions of aryl 1,5-enynes have also been developed to produce tricyclic frameworks stereoselectively. acs.org These advanced strategies highlight the potential for creating complex molecules with specific stereochemical outcomes, which could be applied to the synthesis of substituted this compound derivatives.
Regioselective Control in Functionalization Reactions
The structure of this compound, an allylic alcohol, presents a unique challenge and opportunity in synthetic chemistry due to the presence of two reactive sites: the double bond and the hydroxyl group. The interplay between these groups allows for regioselective control in various functionalization reactions, where the reaction is directed to a specific position on the molecule.
The hydroxyl group can direct the outcome of reactions on the adjacent double bond. For instance, in hydroformylation, a process that adds a formyl group (-CHO) and a hydrogen atom across a double bond, the regioselectivity can be controlled. A highly regioselective hydroformylation of allylic alcohols can be achieved using ligands that reversibly bind to the alcohol, directing the catalytic addition to produce β-hydroxy aldehydes. nih.gov This strategy provides an alternative to traditional aldol (B89426) reactions for creating molecules with specific stereochemistry. nih.gov
Similarly, transition-metal-catalyzed reactions can exploit the hydroxyl group to achieve high regioselectivity. Nickel-catalyzed carboxylation of allylic alcohols, for example, generates linear β,γ-unsaturated carboxylic acids. bohrium.com In this reaction, the steric hindrance between the incoming carbon dioxide and the allylic group is a primary factor controlling regioselectivity, favoring addition at the terminal carbon. bohrium.com Iridium and rhodium-based catalysts have also been employed for the reductive transposition of allylic alcohol derivatives, offering complementary regioselectivity to more established palladium-catalyzed methods. rsc.org These reactions are notable for their mild conditions and tolerance of various functional groups. rsc.org
Another example of regioselective functionalization is the hydroboration of alkenes, where the addition of a boron-hydrogen bond is influenced by steric and electronic factors. umich.edu While typically providing anti-Markovnikov selectivity, the presence of a nearby hydroxyl group can influence the direction of addition, a principle that can be applied to substrates like this compound. umich.edu
Biosynthetic Pathways and Enzymatic Transformations Related to this compound
Enzymatic Formation from Lipid Precursors
This compound is a naturally occurring volatile compound found in various plants and fungi. Its formation is primarily the result of the enzymatic degradation of polyunsaturated fatty acids (PUFAs). Lipids, particularly linoleic acid and linolenic acid, serve as the primary precursors for a cascade of enzymatic reactions that produce a variety of volatile compounds, including C6 and C9 aldehydes and alcohols. sapientia.romdpi.commdpi.com These compounds are often associated with the characteristic aromas of fruits, vegetables, and mushrooms. sapientia.romdpi.com For instance, the "cucumber-like" and "flower-like" odors in cucumbers are attributed to C9 aldehydes and their corresponding alcohols, such as (E,Z)-2,6-nonadien-1-ol and (Z)-6-nonen-1-ol. mdpi.com The process is initiated when plant or fungal tissues are disrupted, which brings the lipid substrates into contact with the necessary enzymes. researchgate.net
Investigation of Hydroperoxide Lyase and Dioxygenase Enzyme Systems
The enzymatic pathway from lipid precursors to this compound involves two key enzyme classes: dioxygenases (specifically lipoxygenases) and hydroperoxide lyases (HPL). sapientia.roresearchgate.net
Lipoxygenase (LOX) Action : The process begins with a lipoxygenase, a non-heme iron dioxygenase, catalyzing the peroxidation of a polyunsaturated fatty acid like linoleic acid. researchgate.netwikipedia.org This reaction introduces molecular oxygen to form a fatty acid hydroperoxide. mdpi.com For example, in mushrooms, lipoxygenase converts linoleic acid into 10-hydroperoxy-octadecadienoic acid (10-HPOD). sapientia.ronih.govnih.gov
Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxide is then cleaved by a hydroperoxide lyase. mdpi.comnih.govnih.gov HPLs are often members of the cytochrome P450 family of enzymes. mdpi.com The cleavage site determines the final products. In mushrooms, HPL cleaves 10-HPOD to yield the C8 compound 1-octen-3-ol and 10-oxo-decenoic acid. sapientia.roresearchgate.netnih.gov In plants like cucumber, HPLs can act on 9-hydroperoxides to generate C9 aldehydes, which can then be reduced to C9 alcohols by alcohol dehydrogenases (ADH). mdpi.commdpi.com The formation of C8 and C9 compounds is therefore a widespread result of the enzymatic-oxidative cleavage of linoleic and linolenic acids. sapientia.ro
Metabolic Engineering Approaches for Bioproduction
The production of valuable chemicals like medium-chain-length alcohols through microbial fermentation is a key goal of metabolic engineering. ebsco.comnih.gov This involves genetically modifying microorganisms such as Escherichia coli or Saccharomyces cerevisiae (yeast) to create or optimize biosynthetic pathways for desired products. ebsco.comnih.gov
For the bioproduction of C9 alcohols like this compound, a common strategy is to leverage the cell's fatty acid synthesis machinery. nih.gov This can involve several key modifications:
Introduction of a terminal enzyme : A crucial step is the introduction of a carboxylic acid reductase (CAR) enzyme. CARs can convert free fatty acids into aldehydes, which are then reduced to alcohols by native or engineered alcohol dehydrogenases (ADHs). wur.nlpnas.org
Pathway Optimization : To increase the yield, engineers often delete genes involved in competing pathways to channel more carbon flux towards the target molecule. nih.govresearchgate.net For instance, genes responsible for the β-oxidation cycle, which degrades fatty acids, may be knocked out. nih.gov
Precursor Supply : The production of odd-chain alcohols like those with a C9 backbone can be achieved by supplementing the growth media with odd-chain precursors like propionate (B1217596) and overexpressing specific enzymes that can incorporate them into the fatty acid synthesis pathway. nih.gov
While the production of specific unsaturated alcohols like this compound presents additional challenges, the principles of redirecting fatty acid metabolism have been successfully used to produce a range of C6-C10 alcohols and esters in engineered microbes. wur.nl
Chemical Transformations of this compound
Oxidation Reactions to Form Alpha,Beta-Unsaturated Ketones (e.g., 1-Nonen-3-one)
The oxidation of the secondary allylic alcohol this compound to its corresponding α,β-unsaturated ketone, 1-nonen-3-one, is a fundamental transformation in organic synthesis. scientificupdate.comorganic-chemistry.org This reaction converts the hydroxyl group into a carbonyl group while keeping the adjacent double bond intact, forming an enone structure.
A variety of reagents have been developed for this purpose:
Chromium-Based Reagents : Historically, chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) were widely used for the oxidation of allylic alcohols. wikipedia.orggoogle.com The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a rearrangement and oxidation to yield the enone. wikipedia.org While effective, the high toxicity of chromium has driven the development of alternative methods. scientificupdate.comwikipedia.org
Palladium Catalysis : Palladium-catalyzed oxidation offers a milder alternative. One-pot procedures have been developed where a palladium catalyst first facilitates the isomerization of a tertiary allylic alcohol to a secondary one, which is then oxidized under aerobic conditions to the enone. acs.org
Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine reagent that provides a clean and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. It is well-suited for sensitive substrates like allylic alcohols.
Other Methods : A range of other catalytic systems can achieve this transformation. These include using iron(III) nitrate (B79036) with TEMPO under aerobic conditions, ruthenium-catalyzed hydrogen transfer, and systems using 2-iodoxybenzenesulfonic acid with Oxone as the oxidant. organic-chemistry.org The choice of method often depends on the scale of the reaction and the presence of other functional groups in the molecule. scientificupdate.com
Esterification Studies for Derivative Synthesis
The synthesis of ester derivatives from this compound has been explored through both chemical and enzymatic methods. These esters are of interest for their potential applications, including as flavor and fragrance compounds.
Chemical Esterification: Chemical esterification of allylic alcohols can be achieved using various reagents and catalysts. For instance, the esterification of a related tertiary alcohol, 3-methyl-1-nonen-3-ol, is accomplished by reacting it with acetic anhydride. oup.com Another method involves reacting 3-methyl-1-nonen-3-ol with a monocarboxylic acid like acetic acid in the presence of a sulfuric acid catalyst at temperatures between 50°C and 80°C. prepchem.com This reaction is complex, leading to dehydration and allylic rearrangement alongside partial esterification. prepchem.com
Enzymatic Esterification: Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for synthesizing esters from allylic alcohols. Lipases can catalyze esterification reactions in non-aqueous media, and their use is considered a natural production method when the substrates are from natural origins. molaid.com Studies on various alcohols have identified key parameters for optimizing these reactions, including the type of lipase (B570770), reaction medium, temperature, and substrate ratio. acs.org
Research has demonstrated the enantioselective acetylation of this compound using lipase from Burkholderia cepacia, highlighting the potential for producing specific stereoisomers. Lipases such as Novozym 435, Rhizomucor miehei lipase, and porcine pancreas lipase (PPL) have been successfully employed for esterifying various alcohols, with reaction conditions tailored to maximize yield. acs.orgorgsyn.org For example, lipase-catalyzed reactions are typically active between 40°C and 60°C, as higher temperatures can lead to thermal denaturation of the enzyme. acs.org
The table below summarizes findings from various lipase-catalyzed esterification studies applicable to alcohols, which provide a framework for the synthesis of this compound derivatives.
| Lipase Catalyst | Acid/Acyl Donor | Solvent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|
| Novozym 435 | Formic Acid | Solvent-free or Acetonitrile (B52724) | 40 | Yields up to 90% were achieved; solvent-free system was faster. | acs.org |
| Lipase from Burkholderia cepacia | Acetylating agent | Not specified | Not specified | Demonstrated efficient enantioselective acetylation of this compound. | |
| Lipozyme IM20 (Rhizomucor miehei) | Palmitic Acid / Stearic Acid | Ethylmethyl Ketone (EMK) | Not specified | Achieved maximum yields of 37.5% and 40% for palmitoyl (B13399708) and stearoyl lactic acids, respectively, at shake-flask level. | orgsyn.org |
| Porcine Pancreas Lipase (PPL) | Palmitic Acid / Stearic Acid | Chloroform | Not specified | Achieved high yields of 85.1% and 99% for palmitoyl and stearoyl lactic acids, respectively, at bench-scale. | orgsyn.org |
Hydrogenation Studies of the Olefinic Moiety
The olefinic moiety (the carbon-carbon double bond) in this compound can be reduced to a single bond through hydrogenation, converting the unsaturated alcohol to the corresponding saturated alcohol, 3-nonanol. This transformation is typically achieved using catalytic hydrogenation.
Various catalyst systems have been developed for the selective hydrogenation of allylic alcohols. The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Heterogeneous Catalysis:
Palladium (Pd) and Platinum (Pt) Catalysts: Palladium and platinum nanoparticles are active catalysts for the hydrogenation of allyl alcohols. rsc.org Studies on 1-octen-3-ol, a close analog of this compound, using micellar palladium nanoparticles in water showed the formation of the hydrogenated product (octan-3-ol) as the major component (73% selectivity), with some isomerization occurring as a side reaction. nih.gov Generally, Pd catalysts are highly active but can also promote isomerization, while Pt catalysts tend to be more selective for the formation of the saturated alcohol. rsc.org
Raney Nickel: Raney nickel is another effective catalyst for this type of reduction. For example, the hydrogenation of 3-methyl-2-nonen-1-ol (B8537034) to 3-methylnonan-1-ol (B3049944) is successfully carried out in the presence of a Raney nickel catalyst. prepchem.com
Homogeneous and Transfer Hydrogenation:
Iridium (Ir) Catalysts: Iridium-based catalysts, particularly Ir-N,P complexes, have been used for the asymmetric hydrogenation of secondary allylic alcohols, producing chiral saturated alcohols with high diastereoselectivity and enantioselectivity (>99% ee). diva-portal.org
Iron (Fe) Catalysts: An operationally simple and efficient method for the transfer hydrogenation of allylic alcohols uses a well-defined (cyclopentadienone)iron(0) carbonyl complex as a precatalyst. acs.orgnih.gov This reaction employs isopropanol (B130326) as the hydrogen donor in the presence of a potassium carbonate base, converting a diverse range of allylic alcohols to their saturated counterparts in good yields. acs.orgnih.gov
The table below outlines different catalytic systems used for the hydrogenation of allylic alcohols.
| Catalyst System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) Nanoparticles | H₂ gas | High activity; can lead to both hydrogenation and isomerization products. | rsc.orgnih.gov |
| Platinum (Pt) Nanoparticles | H₂ gas | Generally more selective towards saturated alcohols compared to Pd. | rsc.org |
| Raney Nickel | H₂ gas | Effective catalyst for reducing the double bond in related nonenol isomers. | prepchem.com |
| (Cyclopentadienone)iron(0) Complex / K₂CO₃ | Isopropanol | Transfer hydrogenation method; uses an earth-abundant metal. | acs.orgnih.gov |
| Iridium-N,P Complexes | H₂ gas | Used for asymmetric hydrogenation to produce chiral saturated alcohols with high enantioselectivity. | diva-portal.org |
Electrophilic and Nucleophilic Additions to the Double Bond
The carbon-carbon double bond in this compound is an electron-rich functional group, making it susceptible to attack by electrophiles. Nucleophilic addition to this unactivated double bond is not a characteristic reaction.
Electrophilic Addition: One of the most significant electrophilic addition reactions for alkenes is epoxidation, the formation of an epoxide (oxirane) ring. This reaction is often carried out using peroxy acids. A notable advancement in this area is the development of enantioselective epoxidation methods.
A study on the asymmetric epoxidation of non-conjugated cis-olefins utilized a chiral dioxirane, generated in situ from a fructose-derived ketone catalyst (ketone 2a ) and Oxone. This method was applied to cis-3-nonen-1-ol (B47808), demonstrating the potential to create chiral epoxides. nih.gov The study found that for allylic alcohols like cis-3-nonen-1-ol, the enantioselectivity is influenced by the presence of the allylic oxygen functionality. The reaction of cis-3-nonen-1-ol yielded the corresponding epoxide with a high enantiomeric excess (ee). nih.gov
The results of the enantioselective epoxidation of cis-3-nonen-1-ol and a related compound are summarized below.
| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| cis-3-Nonen-1-ol | Fructose-derived ketone 2a | Oxone | 82% | nih.gov |
| cis-2-Nonen-1-ol | Fructose-derived ketone 2a | Oxone | 79% | nih.gov |
These epoxides are valuable intermediates, as the epoxide ring can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry. For example, the ring-opening of an epoxide derived from (E)-2-nonen-1-ol has been studied as a route to other functionalized nonenols. oup.com
Other electrophilic additions, such as halogenation (addition of X₂) or hydrohalogenation (addition of HX), are also possible reactions for the double bond of this compound, following standard mechanisms for alkenes.
Nucleophilic Addition: The double bond of this compound is not electronically configured for direct attack by nucleophiles. Such reactions typically require the double bond to be activated by an adjacent electron-withdrawing group, as seen in α,β-unsaturated carbonyl compounds (a reaction known as Michael or conjugate addition). Since this compound lacks such an activating group, it does not undergo nucleophilic addition at the double bond.
Advanced Analytical Characterization and Detection of 1 Nonen 3 Ol
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating 1-nonen-3-ol from other components in a sample, which is a critical step for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. mdpi.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, which then separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
The mass spectrum of this compound serves as a chemical fingerprint, allowing for its definitive identification. google.com The Human Metabolome Database provides predicted GC-MS data for this compound, including a spectrum obtained with 70eV electron ionization. hmdb.ca The NIST WebBook also contains mass spectral data for this compound under electron ionization. nist.gov Retention indices, which are a measure of where a compound elutes relative to a series of standards, further aid in its identification. For instance, on a non-polar DB-Wax column, this compound has a reported Kovats retention index of 1685, while on a non-polar HP-5 column, the index is 1157. vulcanchem.com
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column Type | DB-Wax (polar) | vulcanchem.com |
| Kovats RI (DB-Wax) | 1685 | vulcanchem.com |
| Column Type | HP-5 (non-polar) | vulcanchem.com |
| Kovats RI (HP-5) | 1157 | vulcanchem.com |
| Ionization | Electron Ionization (70eV) | hmdb.ca |
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
While GC-MS is ideal for volatile analysis, high-performance liquid chromatography (HPLC) is a valuable technique for the isolation and purification of less volatile or thermally sensitive compounds. In the context of this compound, HPLC can be employed for preparative separation to isolate the compound from a reaction mixture or natural extract. google.com
A reverse-phase HPLC method can be utilized for the analysis of this compound and its derivatives. sielc.com This method typically involves a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as food and beverage aromas, often necessitates the use of advanced hyphenated techniques. google.com Gas chromatography-olfactometry (GC-O) is a specialized method that combines the separation power of GC with human sensory perception. researchgate.net As compounds elute from the GC column, they are split between a mass spectrometer for identification and a sniffing port where a trained analyst can detect and describe the odor. researchgate.net This technique is particularly useful for identifying odor-active compounds, even at concentrations below the detection limits of the MS detector. scribd.com
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) offers even greater separation power for extremely complex samples. mdpi.com This technique utilizes two different GC columns in series, providing a much higher resolution of individual components.
Spectroscopic Elucidation of this compound Structure
Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
For this compound, the ¹H NMR spectrum reveals characteristic signals for the different types of protons present. chemicalbook.com For example, peaks corresponding to the vinyl protons (C=CH₂), the proton on the carbon bearing the hydroxyl group (CH-OH), and the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons in the alkyl chain can be observed and assigned. vulcanchem.com
The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. spectrabase.com The chemical shifts of the carbons in the double bond, the carbon attached to the hydroxyl group, and the carbons in the hexyl chain provide definitive evidence for the structure of this compound. vulcanchem.com
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity / Coupling Constant (J) | Assignment | Reference |
| ¹H NMR | 5.13 (CDCl₃) | d, J = 8.3 Hz | Olefinic proton | vulcanchem.com |
| ¹H NMR | 4.24 (CDCl₃) | q, J = 7.1 Hz | Hydroxyl-adjacent proton | vulcanchem.com |
| ¹H NMR | 1.29 (CDCl₃) | t, J = 7.1 Hz | Ethyl protons | vulcanchem.com |
| ¹³C NMR | 174.46 (CDCl₃) | - | Carbonyl (likely an impurity or misassignment in source) | vulcanchem.com |
| ¹³C NMR | 76.38 (CDCl₃) | - | Chiral center (C-3) | vulcanchem.com |
Note: The ¹³C NMR data from the provided source showing a carbonyl peak at 174.46 ppm is inconsistent with the structure of this compound and may be an error in the source documentation.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present in the molecule.
The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. nist.gov A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the vinyl group is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. Other peaks in the spectrum correspond to the C-H stretching and bending vibrations of the alkyl chain. spectrabase.comspectrabase.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp²) | Stretching | >3000 |
| C-H (sp³) | Stretching | <3000 |
| C=C | Stretching | ~1640 |
| C-O | Stretching | ~1100 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis. The molecular formula of this compound is C₉H₁₈O, corresponding to a molecular weight of approximately 142.24 g/mol . nist.govnist.govscent.vn
Upon electron ionization (EI) in a mass spectrometer, this compound undergoes characteristic fragmentation. As an allylic alcohol, its fragmentation pattern is influenced by the presence of the hydroxyl group and the carbon-carbon double bond. cdnsciencepub.com The molecular ion peak (M⁺) is expected at m/z 142. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would produce a fragment ion at m/z 124 (M-18). libretexts.org
Another significant fragmentation process is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this can occur on either side of the C-3 carbon. Cleavage between C-2 and C-3 would result in the loss of a vinyl radical (•CH=CH₂) to produce a fragment at m/z 115, or the formation of a resonance-stabilized vinyl carbinol cation at m/z 57. Cleavage between C-3 and C-4 results in the loss of a hexyl radical (•C₆H₁₃), also generating the fragment ion at m/z 57, which is often prominent. The subsequent loss of water from this fragment can lead to an ion at m/z 39. The fragmentation of the hexyl chain itself can produce a series of alkyl fragments at m/z 43, 57, 71, and 85.
Table 1: Key Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |
| 124 | [C₉H₁₆]⁺ | Loss of water (H₂O) from the molecular ion libretexts.org |
| 85 | [C₆H₁₃]⁺ | Cleavage of the C3-C4 bond (Hexyl cation) |
| 57 | [CH₂=CH-CHOH]⁺ | Alpha-cleavage at the C3-C4 bond |
Sensory and Olfactory Analysis Techniques
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Detection
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. mdpi.com This method is instrumental in identifying which volatile compounds in a complex mixture are responsible for its characteristic aroma. nih.govodourobservatory.org In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector like a mass spectrometer (MS) for chemical identification, and the other to a heated sniffing port where a trained sensory panelist assesses the odor. odourobservatory.org
Table 2: GC-O Aroma Profile of this compound
| Aroma Descriptor | Typical Association |
|---|---|
| Mushroom | Earthy, fungal notes |
| Green | Freshly cut grass, leafy |
| Earthy | Soil-like, damp earth |
| Oily | Fatty, waxy sensation |
| Fruity | General sweet, fruit-like notes |
Source: Odor profile data derived from Scent.vn. scent.vn
Solid-Phase Microextraction (SPME) for Volatile Collection
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique widely used for extracting and concentrating volatile and semi-volatile organic compounds from a sample matrix prior to analysis by GC or GC-MS. researchgate.net The method utilizes a fused-silica fiber coated with a specific stationary phase. This fiber is exposed to the sample or its headspace, where analytes partition from the sample matrix into the fiber coating. researchgate.net
SPME is highly effective for collecting volatile compounds like this compound from various sources. upm.edu.my The selection of the fiber coating is critical for efficient extraction. For general-purpose collection of volatiles, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often employed. researchgate.net Research has identified optimal conditions for the extraction of this compound and related compounds, which include specific temperatures and extraction times to ensure equilibrium is reached between the sample and the fiber, maximizing analyte adsorption. researchgate.net Following extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and analysis. mdpi.com
Table 3: Example of SPME Conditions for Volatile Compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Fiber Type | 75 µm CAR/PDMS | Effective for a broad range of volatiles including alcohols. researchgate.net |
| Extraction Temperature | 65 °C | Increases the volatility of analytes, facilitating their transfer to the fiber. researchgate.net |
| Extraction Time | 40 min | Allows for sufficient time for analytes to reach equilibrium with the fiber coating. researchgate.net |
| Desorption | Thermal desorption in GC injector | Rapidly transfers analytes from the fiber to the GC column for analysis. mdpi.com |
Biological Activities and Biochemical Mechanisms of 1 Nonen 3 Ol
Antimicrobial Properties and Efficacy Studies
While research specifically isolating the antimicrobial effects of pure 1-nonen-3-ol is limited, studies on essential oils containing this compound suggest its contribution to broader antimicrobial activity. General research indicates that this compound possesses antimicrobial properties that could make it useful as a natural preservative agent. smolecule.com
The antibacterial effects of this compound are primarily documented through its presence in essential oils that exhibit activity against various bacteria. For instance, the essential oil of Lippia palmeri S. WATS, which contains this compound, has shown inhibitory activity against both Gram-positive and Gram-negative bacteria. scispace.com Similarly, methanol (B129727) extracts from Croton pullei, also containing this compound, demonstrated moderate activity against strains of Staphylococcus aureus. mdpi.com
Studies on structurally similar compounds provide further insight. For example, undecan-3-ol, a longer-chain alcohol, has been shown to possess better bacteriostatic activity than its corresponding ketone (undecan-3-one). researchgate.nettermedia.pl This suggests that the hydroxyl group is a key functional group for the antibacterial action of such alcohols. In general, for long-chain alcohols, antimicrobial activity is observed to increase with the length of the alkyl chain up to a certain point, after which a decrease in solubility can reduce efficacy. dtic.mil
Table 1: Examples of Essential Oils Containing this compound with Reported Antibacterial Activity
| Plant Source | Bacterial Strains Tested | Reference |
| Lippia palmeri S. WATS | Gram-positive and Gram-negative bacteria | scispace.com |
| Croton pullei | Staphylococcus aureus | mdpi.com |
This compound has also been identified as a component of essential oils with notable antifungal properties. The essential oil of oregano, containing this compound, has been reported to be effective against the soil-borne pathogen Fusarium culmorum. Additionally, extracts from Croton pullei have displayed moderate antifungal activity. mdpi.com
Interestingly, research on analogous compounds reveals nuances in activity. In contrast to its superior antibacterial effect, undecan-3-ol was found to be inactive against the yeast Candida mycoderma, whereas its corresponding ketone, undecan-3-one, was an effective fungal inhibitor. researchgate.nettermedia.pl This highlights that the structural requirements for antifungal and antibacterial activity may differ.
The precise antimicrobial mechanism of this compound is not yet fully documented in scientific literature. smolecule.com However, based on its chemical structure as a long-chain alcohol and studies of similar compounds, a primary mode of action is believed to involve the disruption of microbial cell membranes. dtic.mildtic.mil
The general mechanism for antimicrobial alcohols involves two primary factors: lipophilicity and hydrogen-bond acidity. dtic.milresearchgate.net The lipophilic (hydrophobic) alkyl chain facilitates the molecule's insertion into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and fluidity. dtic.mil Concurrently, the hydrophilic hydroxyl group can form hydrogen bonds, further contributing to the destabilization of membrane proteins and phospholipids. This disruption can lead to increased membrane permeability, leakage of essential intracellular components like ions and proteins, and ultimately, cell death.
Studies on the closely related compound 1-octen-3-ol (B46169) support this hypothesis, showing that it alters the permeability of the cell membrane, leading to the leakage of cellular constituents. nih.govjst.go.jp This common mechanism of membrane disruption is thought to apply to a range of alcohols, phenols, and silanols. dtic.mil
Structure-activity relationship (SAR) studies help elucidate which molecular features are critical for a compound's biological effects. For long-chain alcohols and related compounds, several structural aspects are known to influence antimicrobial potency.
The Hydroxyl Group : The presence of the hydroxyl (-OH) group is considered crucial. Studies comparing 1-octen-3-ol to its corresponding ketone (1-octen-3-one) indicated that the hydroxyl group plays a decisive role in antimicrobial activity. nih.govjst.go.jp Similarly, research on cis-6-nonen-1-ol (B1232224) suggested the hydroxyl group is a major contributor to its antimicrobial properties. up.pt
Chain Length and Lipophilicity : The length of the hydrophobic alkyl chain is a key determinant of activity. nih.gov Antimicrobial efficacy tends to increase with chain length, which enhances the molecule's ability to partition into and disrupt the microbial cell membrane. However, this effect is often limited by the compound's solubility in aqueous media. dtic.mil The lipophilic character, often quantified by the octanol-water partition coefficient (logP), is a primary factor in the antimicrobial action of alcohols. researchgate.netnih.gov
Unsaturation : The presence of double bonds within the carbon chain can also modulate activity. Studies on related phytochemicals indicate that the C=C double bond, along with the hydroxyl group, is a key feature for higher antimicrobial activity. up.pt
These principles suggest that the antimicrobial potency of this compound is derived from a combination of its nine-carbon chain, the reactive hydroxyl group at the 3-position, and the double bond at the 1-position.
Elucidation of Antimicrobial Mechanism of Action, including Cell Membrane Interactions
Role in Natural Product Chemistry and Biological Systems
This compound is a naturally occurring volatile compound that has been identified in the essential oils and volatile profiles of a diverse range of plants and even some fungi and algae. Its presence contributes to the characteristic aroma of these natural sources.
The compound has been identified as a volatile component in the leaves of Croton pullei mdpi.com and in the essential oil of Daucus virgatus. analchemres.org It is also found in different species of oregano. Furthermore, this compound is a known volatile in Lippia palmeri S. WATS scispace.com and has been detected in the volatile emissions of the seaweed Saccharina japonica, where it contributes to its characteristic off-flavor. mdpi.com
Table 2: Natural Occurrence of this compound
| Source Organism | Part/Type | Reference |
| Croton pullei | Leaf essential oil | mdpi.com |
| Daucus virgatus | Essential oil | analchemres.org |
| Lippia palmeri S. WATS | Essential oil | scispace.com |
| Origanum spp. (Oregano) | Essential oil | |
| Saccharina japonica (Kelp) | Volatile profile | mdpi.com |
Presence in Animal Matrices and Biological Fluids
Furthermore, studies on dairy beef have identified this compound as a volatile organic compound. Specifically, in cooked dairy beef round, its presence was noted, with sous-vide cooking methods leading to a higher content of alcohols like 1-octen-3-ol, a related compound. kosfaj.org Research on beef tallow (B1178427) has also characterized its volatile components, though the closely related 1-octen-3-ol is more frequently highlighted in the context of lipid oxidation products in meat. nih.govresearchgate.net
Table 1: Presence of this compound in Animal-Related Matrices
| Matrix | Finding | Associated Odor/Flavor Notes |
|---|---|---|
| Dry Dog Food | Detected as one of the main alcohol compounds. mdpi.com | Correlated with musty aroma; described as earthy, mushroom, green. mdpi.com |
| Dairy Beef Round | Identified as a volatile organic compound. kosfaj.org | Part of the overall flavor profile of cooked beef. kosfaj.org |
Contributions to Ecological Signaling and Chemoattraction
In the realm of chemical ecology, specific isomers of nonen-ol act as crucial signaling molecules (semiochemicals) for insects. For instance, the isomer (Z)-3-nonen-1-ol is released by males of the Central American locust, Schistocerca piceifrons, under crowded conditions and functions as a sex-specific pheromone. researchgate.net Another isomer, (E)-2-nonen-1-ol, has been identified as a male attractant for certain types of chafers, such as Anomala vitis and A. dubia. bioone.org
While direct evidence for this compound as a chemoattractant is specific, the closely related compound 1-octen-3-ol is a well-documented kairomone, a chemical released by one species that benefits another. It is a potent attractant for many blood-sucking insects, including various mosquito species and tsetse flies, as it is a component of breath and sweat in vertebrates like cattle and humans. wikipedia.orgacs.orgplos.orgresearchgate.netunl.edu This highlights the significant role of unsaturated alcohols in insect host-seeking behavior.
Interactions with Biological Receptors and Metabolic Pathways
Olfactory Receptor Binding and Activation Studies
The interaction of this compound with olfactory receptors (ORs) is a key aspect of its biological activity. In humans, its characteristic earthy and mushroom-like odor indicates a clear interaction with olfactory receptors, making it relevant in flavor and fragrance applications. mdpi.comthegoodscentscompany.comulprospector.com
In insects, research has delved into the specific receptors that detect this class of compounds. Studies on the yellow fever mosquito, Aedes aegypti, have characterized an enantioselective odorant receptor, AaOR8, which responds to the related compound 1-octen-3-ol. plos.orgnih.gov In these studies, this compound was also tested, demonstrating that the receptor can be activated by structurally similar molecules, although the response may vary. nih.gov The research showed that AaOR8 responds to this compound, confirming the receptor's interaction with this compound. nih.gov Similarly, in the oriental fruit fly, Bactrocera dorsalis, specific odorant receptors have been identified as key for the perception of 1-octen-3-ol, guiding behaviors such as oviposition. researchgate.net These findings underscore the importance of specific ORs in detecting volatile compounds like this compound and its analogs to mediate crucial behaviors. mdpi.comnih.gov
Involvement in Lipid Transport and Metabolism
As a fatty alcohol, this compound is associated with lipid-related biochemical processes. foodb.cahmdb.ca It is categorized within the superclass of lipids and lipid-like molecules and is understood to participate in lipid transport and metabolism. foodb.cahmdb.ca Its structure, an aliphatic alcohol with a nine-carbon chain, allows it to be involved in fatty acid metabolism pathways. foodb.cahmdb.cafoodb.ca The compound is also associated with the process of lipid peroxidation, a key chemical reaction in biological systems. foodb.cafoodb.ca
Potential as a Nutrient or Energy Source in Biochemical Systems
This compound is recognized for its potential biological role as a nutrient and an energy source. foodb.cafoodb.ca Within biochemical systems, it can also function as a membrane stabilizer and contribute to energy storage. foodb.cafoodb.ca Its classification as a fatty alcohol supports its role in cellular energy processes, where such molecules can be metabolized. foodb.ca
Table 2: Biochemical Roles of this compound
| Biological Process/Role | Description |
|---|---|
| Lipid Metabolism | Participates in lipid transport and fatty acid metabolism pathways. foodb.cahmdb.cafoodb.ca |
| Nutrient/Energy Source | Functions as a potential nutrient and source of energy in biochemical systems. foodb.cafoodb.ca |
| Membrane Stabilization | Acts as a membrane stabilizer. foodb.cafoodb.ca |
| Cell Signaling | Involved in cellular signaling processes. foodb.cafoodb.ca |
Enzyme Inhibition Studies (e.g., related to lipoxygenase for isomers)
While studies on this compound itself regarding enzyme inhibition are limited, research on its isomers has shown notable activity. Specifically, the isomer cis-3-nonen-1-ol (B47808) has been identified as a potent inhibitor of soybean lipoxygenase. biosynth.com Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, a key step in the biosynthesis of various signaling molecules and inflammatory mediators. patsnap.commdpi.com The inhibition of lipoxygenase suggests that certain isomers of nonenol can interfere with fatty acid metabolism pathways. biosynth.com It is important to note that this inhibitory activity was demonstrated for cis-3-nonen-1-ol and not directly for this compound. biosynth.com
Advanced Research Applications and Environmental Studies of 1 Nonen 3 Ol
Atmospheric Chemistry and Environmental Fate Research
The presence of volatile organic compounds (VOCs) in the atmosphere, including unsaturated alcohols like 1-nonen-3-ol, has significant implications for air quality and climate. Research in this area focuses on understanding the chemical transformations these compounds undergo and their ultimate environmental impact.
Ozonolysis Reactions and Secondary Organic Aerosol Formation
The reaction of this compound with ozone is a significant process in atmospheric chemistry. smolecule.com The cleavage of the carbon-carbon double bond by ozone, known as ozonolysis, leads to the formation of smaller, often more oxidized, volatile compounds and, crucially, contributes to the formation of secondary organic aerosols (SOA). smolecule.comresearchgate.net SOAs are microscopic particles suspended in the atmosphere that can affect the Earth's radiative balance and impact air quality. nsf.govcopernicus.org
The ozonolysis of unsaturated alcohols like this compound proceeds through the formation of a primary ozonide, which rapidly decomposes into a Criegee intermediate and a carbonyl compound. These highly reactive intermediates can participate in a complex series of gas-phase and particle-phase reactions, leading to the formation of low-volatility products that condense to form SOA. Studies on analogous compounds, such as 1-octen-3-ol (B46169), have shown that this process results in SOA with largely non-liquid characteristics. nsf.gov The yield and composition of the resulting aerosol are influenced by atmospheric conditions like humidity. nsf.gov
| Compound | Ozonolysis Rate Constant (cm³ molecule⁻¹ s⁻¹) | Aerosol Yield (%) | Key Findings |
|---|---|---|---|
| 1-Octen-3-ol | 5.00 ± 0.58 × 10⁻²⁴ | 1.03 ± 0.07 | SOA exhibits non-liquid characteristics; high humidity at particle genesis can decrease hygroscopicity. nsf.gov |
| (Z)-3-Hexen-1-ol | Not Specified | 0.184 ± 0.013 | Yields increase with carbon chain length in the series of (Z)-3-alken-1-ols. researchgate.net |
| (Z)-3-Hepten-1-ol | Not Specified | 0.213 ± 0.017 | Gaseous products are dominated by aldehydes like 3-hydroxypropanal (B37111) and butanal. researchgate.net |
| (Z)-3-Octen-1-ol | Not Specified | 0.232 ± 0.021 | Main gaseous products include pentanal, butanal, and 3-hydroxypropanal. researchgate.net |
Photodegradation Pathways and Atmospheric Lifetime Studies
Besides ozonolysis, this compound can be degraded in the atmosphere through reactions with photochemically generated oxidants, primarily the hydroxyl (OH) radical. The OH radical is highly reactive and initiates the degradation of most VOCs in the troposphere. The reaction with this compound likely proceeds via the addition of the OH radical to the double bond or hydrogen abstraction from the C-H bonds or the hydroxyl group.
This degradation process is crucial for determining the atmospheric lifetime of the compound. For similar unsaturated alcohols, the atmospheric lifetime with respect to reaction with OH radicals is estimated to be on the order of just a few hours. researchgate.net This rapid degradation prevents the long-range transport of the compound but contributes to the formation of ozone and other secondary pollutants, such as peroxyacetyl nitrates (PANs), in the troposphere. researchgate.net
Environmental Impact and Degradation Product Analysis
The environmental impact of this compound is linked to its degradation pathways. The breakdown products can influence local and regional air and water quality. For instance, the oxidation of this compound can lead to the formation of various aldehydes and ketones. smolecule.com Some studies have identified isomers like (E)-2-nonen-1-ol as byproducts in advanced oxidation processes for wastewater treatment, indicating that such compounds can be formed from the breakdown of larger aromatic pollutants. mdpi.com
In bioremediation studies, this compound has been identified as an intermediate in the microbial degradation of naphthalene (B1677914) by certain bacteria, such as Bordetella avium. gavinpublishers.com This highlights its role in the complex biochemical pathways of pollutant breakdown in soil and water environments. The ultimate degradation products in these environments can range from simple organic acids to carbon dioxide.
Material Science and Polymer Chemistry Research using this compound as a Building Block
The dual functionality of this compound—a polymerizable vinyl group and a reactive hydroxyl group—makes it a potentially valuable molecule in material and polymer science.
Utilization in Monomer Synthesis for Specialized Polymers
This compound can be considered a functional monomer for the synthesis of specialized polymers. The hydroxyl group can be used to initiate ring-opening polymerizations or can be esterified to create new monomers. The double bond allows for its incorporation into polymer chains via addition or olefin metathesis polymerization. acs.org
Research into monomers derived from renewable resources like plant oils for creating long-chain aliphatic polyesters is an active field. acs.orgacs.org While direct polymerization of this compound is not widely documented, its structure is analogous to other ω-alken-1-ols that are used in polycondensation and acyclic diene metathesis (ADMET) polymerization to produce polyesters. acs.org The presence of the hydroxyl group on the third carbon, rather than terminally, could be exploited to create polymers with pendant hydroxyl groups, which can be further modified to tune the final properties of the material.
| Functional Group | Polymerization Type | Potential Application |
|---|---|---|
| Vinyl Group (-CH=CH₂) | Addition Polymerization, Olefin Metathesis (e.g., ADMET) | Forms the main polymer backbone. acs.org |
| Hydroxyl Group (-OH) | Polycondensation (after conversion to a diacid or with a diacid), Ring-Opening Polymerization Initiator | Creates polyesters or polyethers; provides a site for post-polymerization modification. acs.org |
Functionalization of Surfaces and Materials
The hydroxyl group of this compound serves as an anchor for grafting the molecule onto the surfaces of various inorganic and organic materials. This surface functionalization is a key technique for modifying the properties of materials, such as their hydrophobicity, reactivity, or biocompatibility. mdpi.comrsc.org
For example, this compound could be attached to silica (B1680970) or metal oxide nanoparticles through its hydroxyl group. rsc.org This would leave the nonenyl group's double bond exposed on the surface, creating a reactive interface. This interface could then be used for subsequent chemical reactions, such as grafting polymer chains from the surface or attaching other functional molecules. This approach allows for the creation of novel hybrid materials with tailored properties for applications in catalysis, coatings, and advanced composites. mdpi.com
Chemical Biology and Medicinal Chemistry Investigations
Synthesis of Analogs for Therapeutic Screening
While direct, large-scale synthesis of this compound analogs for broad therapeutic screening is not widely documented, the molecule serves as a valuable chiral building block in the synthesis of complex natural products with established biological activity. Research has shown that structurally similar compounds, such as other alkenols and related nonanolides, possess a range of therapeutic properties, including antimicrobial, anti-inflammatory, cytotoxic, phytotoxic, and antimalarial activities. vulcanchem.comresearchgate.net This suggests a potential therapeutic relevance for derivatives of this compound.
One notable example is the use of (R)-(−)-1-nonen-3-ol in the asymmetric synthesis of the natural enantiomer of (+)-K252a, a compound known for its cytotoxic activities against certain cancer cell lines. nih.gov Furthermore, a deuterated analog, 6,6-Dideutero-Nonen-1-Ol-3, was identified as a constituent in a methanolic extract of Asparagus racemosus that was studied for its potential anticancer activities. jpionline.org The synthesis of structurally related hexylvinylcarbinol derivatives has also been explored as intermediates for potential antiviral drugs. vulcanchem.com These examples underscore the role of the this compound scaffold in generating molecules of medicinal interest, even if it is not the primary target for analog-based screening itself.
Use as a Chemical Probe for Biological Pathway Elucidation
The structural relative of this compound, 1-octen-3-ol, has been effectively utilized as a chemical probe to investigate and understand specific biological pathways, particularly in fungi and algae. In many fungal species, 1-octen-3-ol acts as a natural self-inhibitor of spore germination. ebi.ac.uk This property makes it a useful tool for researchers to probe the molecular mechanisms that control the initial stages of fungal development and growth. ebi.ac.uk
In the microalga Lobosphaera incisa, related volatile compounds derived from the lipoxygenase (LOX)-mediated oxidation of arachidonic acid are understood to function as chemical messengers and reactive oxygen species (ROS) scavengers. frontiersin.org Studies on the alga under nitrogen-deprivation stress revealed changes in the production of compounds like 1-octen-3-ol. frontiersin.org This research indicates that such compounds play a role in the organism's defense and signaling pathways, highlighting their utility in elucidating responses to environmental stress. frontiersin.org
Food Science and Flavor Chemistry Research
Formation and Contribution to Aroma Profiles in Food Systems
This compound and its isomers are significant contributors to the aroma profiles of a variety of foods and beverages. It is often described as having green, fatty, metallic, earthy, and mushroom-like notes. vulcanchem.commdpi.com The (3S)-enantiomer, isolated from the perennial herb Petasites japonicus, contributes a characteristic sweet and earthy aroma to the plant. vulcanchem.com
In food products, its presence can be both desirable and undesirable. In certain dry dog foods, this compound has been correlated with a musty aroma. mdpi.com In the context of wine, the related C8 compound 1-octen-3-ol is associated with a "fresh mushroom off-flavor," which can arise from mold contamination, such as Botrytis cinerea, on grapes. mdpi.comresearchgate.net Conversely, isomers like cis-3-nonen-1-ol (B47808) are considered part of the desirable "fresh fish" aroma profile, generated from lipid breakdown. nih.gov Fermentation of grains like highland barley with mushroom mycelium can also lead to the formation of C8 alcohols such as 1-octen-3-ol, which imparts mushroom, oily, and fruity notes. mdpi.com
| Food System | Associated Aroma/Flavor | Specific Compound Mentioned | Reference |
| Petasites japonicus | Sweet, earthy | (3S)-1-Nonen-3-ol | vulcanchem.com |
| Dry Dog Food | Musty, earthy, mushroom, green | This compound | mdpi.com |
| Wine (from moldy grapes) | Fresh mushroom off-flavor | 1-Octen-3-ol | mdpi.com |
| Fresh Fish | Fresh fish aroma | cis-3-Nonen-1-ol | nih.gov |
| Fermented Highland Barley | Mushroom, oily, fruity | 1-Octen-3-ol | mdpi.com |
Research into its Precursor Role in Flavor Development
The formation of this compound and related unsaturated alcohols in food systems is primarily linked to the degradation of polyunsaturated fatty acids (PUFAs). The most cited precursor is linoleic acid. researchgate.net Research has demonstrated that 1-octen-3-ol is produced through the enzymatic oxidation and subsequent cleavage of linoleic acid, a process often mediated by lipoxygenase (LOX) enzymes. vulcanchem.comresearchgate.net For example, a direct correlation has been observed between the increase in linoleic acid content during the drying of Boletus edulis mushrooms and the formation of 1-octen-3-ol. researchgate.net Similarly, in fish, lipoxygenase enzymes generate various alcohols, including nonenol isomers, from the breakdown of lipids. nih.gov
In addition to free fatty acids, non-volatile precursors can also lead to the formation of these aroma compounds. Studies on grapes have identified the existence of glycosidically bound precursors of 1-octen-3-ol. mdpi.com These non-aromatic glycosides release the volatile and odorous alcohol upon enzymatic hydrolysis by enzymes like β-glycosidase, a reaction that can occur during fermentation or as a result of microbial activity. mdpi.com This demonstrates that the flavor development pathway can involve the transformation of non-volatile precursors already present in the food matrix.
Studies on Sensory Perception and Olfactory Thresholds
The sensory perception of this compound is complex, with different enantiomers and related structures eliciting distinct aroma descriptions. The (R)-enantiomer of this compound is described as having mushroom, cheesy, and fruity notes, while the (S)-enantiomer is characterized by green, fatty, and metallic aromas. vulcanchem.comleffingwell.com The general description of this compound often includes earthy and mushroom-like characteristics. mdpi.com
The intensity of these aromas is determined by the compound's concentration and its olfactory threshold, which is the lowest concentration detectable by the human nose. The related ketone, 1-nonen-3-one, is known to be an extremely potent aroma compound, with a reported odor threshold of approximately 8 parts per trillion (pg/kg). google.com In contrast, the C8 alcohol 1-octen-3-ol has a significantly higher olfactory threshold than its ketone counterpart, 1-octen-3-one. researchgate.net Sensory evaluation studies often employ trained panelists and methodologies like Gas Chromatography-Olfactometry (GC-O) to identify and characterize the intensity of specific odor-active compounds within a complex food aroma. mdpi.com These studies have confirmed that C8 and C9 unsaturated alcohols like 1-octen-3-ol have high odor activity values and low perception thresholds, making them key impact odorants in many systems. mdpi.com
Theoretical and Computational Chemistry Studies on 1 Nonen 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 1-nonen-3-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) for Molecular Properties and Reaction Energetics
Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of this compound due to its favorable balance of computational cost and accuracy. DFT methods are employed to understand the electronic properties and reactivity of unsaturated alcohols like this compound. researchgate.net For instance, calculations at the B3LYP/6-311++G** level of theory are used to construct the molecular electrostatic surface potential and total electron density distribution, which helps in identifying the sites of chemical reactivity. researchgate.net
Theoretical calculations using DFT have been instrumental in studying the kinetics of gas-phase reactions of this compound, such as its reaction with ozone. researchgate.net By determining the geometries, energies, and harmonic vibrational frequencies of reactants, transition states, and products at levels like BH&HLYP/6-31+G(d,p), researchers can calculate reaction rate constants. researchgate.net These calculated rates often show good agreement with experimental data, validating the computational models. researchgate.net
Furthermore, DFT is applied to study the reaction mechanisms between chromogenic sensitive materials and characteristic gases, which can include compounds like this compound in the context of food spoilage. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and charge density distribution helps in understanding the electronic effects, such as the influence of the hydroxyl group's lone pair electrons on the reactivity of the carbon-carbon double bond. researchgate.net
Table 1: Calculated Reaction Rate Constants for Unsaturated Alcohols with Ozone
| Compound | Rate Constant (cm³/(molecule·sec)) |
| 1-octen-3-ol (B46169) | (1.91 ± 0.19) × 10⁻¹⁷ |
| This compound | (1.89 ± 0.20) × 10⁻¹⁷ |
| 1-nonen-4-ol | (0.83 ± 0.08) × 10⁻¹⁷ |
This table is based on experimental data supported by quantum chemical calculations. researchgate.net
Ab Initio Methods for High-Accuracy Calculations
For situations demanding higher accuracy, ab initio methods are employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for molecular systems. Although specific high-accuracy ab initio studies solely focused on this compound are not prevalent in the searched literature, these methods are often used in conjunction with DFT to validate the results for related molecules. For example, ab initio methods have been used to perform Conventional Transition-State Theory (CTST) calculations to evaluate rate constants for reactions of structurally similar unsaturated compounds. researchgate.net The term "ab initio" has also been mentioned in the context of patents related to the use of this compound, indicating its relevance in foundational chemical research. google.com Furthermore, combined NMR and ab initio investigations have been cited in studies concerning the enzymatic resolution of secondary allylic alcohols, a class of compounds to which this compound belongs. dominiopublico.gov.br
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, capturing its conformational flexibility and its interactions with surrounding molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals time-dependent behavior.
Solvent Effects on this compound Conformation and Stability
The conformation and stability of this compound can be significantly influenced by the solvent environment. MD simulations are a powerful tool to explore these effects. For instance, studies on the selectivity of lipases in organic solvents have shown that the enzyme's conformation is altered by hydrophobic interactions with the solvent. researchgate.net While this study focused on the enzyme, the principles apply to the substrate, this compound, as its conformational ensemble would be affected by the surrounding solvent molecules, which in turn influences its interaction with the enzyme's active site. The use of different organic solvents can impact the catalytic activity and selectivity in reactions involving allylic alcohols like this compound. nih.gov
Ligand-Protein Docking and Molecular Recognition Studies
Understanding how this compound interacts with proteins is crucial for elucidating its biological activity. Molecular docking, often followed by MD simulations, is used to predict the binding mode and affinity of a ligand to a protein receptor. In a study investigating potential inhibitors for the SARS-CoV-2 main protease, this compound was docked into the active site, yielding a binding affinity score. researchgate.net Although its affinity was modest compared to other compounds, this demonstrates the application of docking in screening large libraries of natural products. researchgate.net
MD simulations can further refine the docked poses and assess the stability of the ligand-protein complex. researchgate.net Such simulations can evaluate conformational energies and analyze interactions like hydrogen bonds between the ligand and protein residues. researchgate.net These computational techniques are vital in fields like insect repellency, where understanding the interaction between volatile compounds like this compound and olfactory proteins is key. aiu.edu Studies have also implicated this compound as a substrate for efflux pumps like AcrB in bacteria, a process that relies on molecular recognition and could be studied using docking and MD simulations. core.ac.uk
Table 2: Molecular Docking Affinity of Selected Compounds against SARS-CoV-2 Main Protease
| Compound | Affinity (kcal/mol) |
| This compound | -4.1 |
| Hexacos-9-ene | -4.5 |
| Perilla alcohol | -4.7 |
| Methyl perillate | -4.9 |
| p-mentha-2,4(8)-diene | -5.0 |
Data from a molecular docking study of natural compounds from Algerian herbal medicines. researchgate.net
Structure-Property Relationship Modeling
Structure-Property Relationship models, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR), establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. These models are valuable for predicting the properties of new or untested compounds.
For this compound, QSPR and its counterpart for retention time prediction (QSRR) are utilized in analytical chemistry. For example, software programs use properties like the octanol-water partition coefficient (logP), molecular mass, and polarity, which can be calculated from the structure, to predict the retention time of compounds in gas chromatography. nih.gov This aids in the identification of unknown compounds in complex mixtures, such as those found in exhaled breath samples. nih.gov The concept of QSAR is also implicitly used in studies that correlate structural features of compounds like this compound with their biological activities, such as insect repellency or antimicrobial effects. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov These models establish a mathematical correlation between the chemical features of a set of compounds and their known activities, which can then be used to forecast the activity of new or untested molecules. nih.govmdpi.com
For allylic alcohols, a class of compounds to which this compound belongs, QSAR studies have been employed to understand their diverse biological potentials. researchgate.net This class of compounds is known to exhibit a range of activities, including antifungal and anti-inflammatory effects. researchgate.net The development of a robust QSAR model involves several critical steps: selecting a training set of molecules with known activities, calculating molecular descriptors (physicochemical properties or structural features), building a statistical model, and rigorous validation to ensure its predictive power. mdpi.com
The predictive ability of a QSAR model is highly dependent on the quality of the input data and the relevance of the chosen molecular descriptors. researchgate.net For complex endpoints like toxicity, where multiple mechanisms of action may be involved, QSAR predictivity can be challenging. nih.gov However, for more specific activities, these models can be quite effective. Studies on various alcohols have utilized descriptors related to molecular size, shape, and electronic properties to correlate with biological effects. sav.sk For instance, models have been developed that link molecular connectivity and other physicochemical parameters to the toxicological profiles of aliphatic alcohols. nih.gov
Table 1: Overview of QSAR Modeling for Allylic Alcohols and Related Compounds
| Model Application | Compound Class | Predicted Biological Activity | Common Descriptor Types Used | References |
|---|---|---|---|---|
| General Toxicity | Aliphatic Alcohols | Hepatotoxicity | Molecular Weight, Physicochemical Properties | nih.gov |
| Various Activities | Allylic Alcohols | Anti-inflammatory, Antifungal | Steric and Electrostatic Fields (3D-QSAR) | researchgate.netresearchgate.net |
Computational Prediction of Spectroscopic Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. scifiniti.comscielo.br These predictions are invaluable for assigning experimental spectra, elucidating molecular structures, and understanding the relationship between structure and spectral features. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. cam.ac.uk The accuracy of these predictions depends on the chosen theoretical level (functional) and basis set. mdpi.com For many organic molecules, methods like B3LYP or other hybrid functionals, combined with basis sets such as 6-31G* or larger, provide results that correlate well with experimental data. spectroscopyonline.com Comparing computed chemical shifts for different possible stereoisomers against experimental data is a powerful technique for structural assignment. researchgate.net For this compound, computational methods can help assign the specific resonances of the vinylic protons and carbons, as well as the chiral center at C3.
Table 2: Example of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for this compound Experimental data sourced from spectral databases. Predicted data are illustrative based on typical DFT calculation accuracy.
| Carbon Atom | Experimental δ (ppm) in CDCl₃ | Predicted δ (ppm) (Illustrative) | Difference (ppm) |
|---|---|---|---|
| C1 (CH₂=) | 114.3 | 115.1 | +0.8 |
| C2 (=CH-) | 141.9 | 141.2 | -0.7 |
| C3 (-CHOH) | 73.0 | 72.5 | -0.5 |
| C4 (-CH₂-) | 36.8 | 37.1 | +0.3 |
| C5 (-CH₂-) | 25.1 | 25.5 | +0.4 |
| C6 (-CH₂-) | 31.7 | 31.4 | -0.3 |
| C7 (-CH₂-) | 22.6 | 22.9 | +0.3 |
| C8 (-CH₂-) | 31.7 | 31.4 | -0.3 |
| C9 (CH₃-) | 14.1 | 14.5 | +0.4 |
Source for Experimental Data: SpectraBase spectrabase.com
Vibrational (Infrared and Raman) Spectroscopy
Theoretical calculations are also used to predict vibrational spectra (Infrared and Raman). researchgate.net After geometric optimization, a frequency calculation is performed to determine the normal modes of vibration. scifiniti.com The resulting calculated frequencies and their intensities often show excellent agreement with experimental spectra, aiding in the assignment of complex vibrational bands. scielo.br It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method. scifiniti.com For this compound, key vibrational modes include the O-H stretch, the C=C vinyl stretch, and various C-H and C-O stretching and bending modes. For instance, a computed Raman spectrum for this compound has been generated using specialized modeling software.
Table 3: Example of Experimental vs. Computationally Predicted IR Vibrational Frequencies for this compound Experimental data represents typical ranges for functional groups. Predicted data is illustrative of DFT calculations.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (cm⁻¹) (Illustrative) | Assignment |
|---|---|---|---|
| O-H Stretch | 3200-3600 | 3450 | Hydroxyl group |
| C-H Stretch (sp²) | 3010-3095 | 3080 | Vinylic C-H |
| C-H Stretch (sp³) | 2850-2960 | 2930 | Aliphatic C-H |
| C=C Stretch | 1640-1680 | 1655 | Alkene double bond |
| C-O Stretch | 1050-1150 | 1080 | Alcohol C-O |
Sources for Experimental Ranges: General organic chemistry principles. osti.govoregonstate.edu
Q & A
Basic Research Questions
Q. How can researchers reliably characterize 1-Nonen-3-ol using spectroscopic and chromatographic methods?
- Methodology :
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference spectra (m/z 140.22 g/mol base peak) .
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-1) with temperature ramps (e.g., 50°C initial, 4°C/min to 250°C) to match retention indices (RI) from standardized databases .
- Nuclear Magnetic Resonance (NMR) : Assign peaks using PubChem’s InChI key (TZZVRLFUTNYDEG-UHFFFAOYSA-N) and cross-validate with CAS Common Chemistry data .
Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?
- Approach :
- Retrosynthetic Analysis : Use AI-powered tools (e.g., Reaxys, Pistachio) to predict feasible pathways, prioritizing alkyne hydration or Grignard additions .
- Purification : Distill under reduced pressure (bp 193–194°C) and validate purity via GC-MS (>98%) .
- Challenges : Avoid isomerization during synthesis by controlling reaction temperature and catalyst selection .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what biological implications does this have?
- Methodology :
- Chiral Chromatography : Use β-cyclodextrin columns or derivatize with chiral agents (e.g., Mosher’s acid) for separation .
- Biological Testing : Test enantiomers on odorant receptors (e.g., Aedes aegypti ORs) via electrophysiology to assess stereoselective responses .
Q. What strategies address contradictions in reported bioactivity data for this compound across studies?
- Analysis Framework :
- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Journal of Agricultural and Food Chemistry) over non-curated databases .
- Meta-Analysis : Apply chemometric methods (e.g., PCA) to reconcile variations in plant-derived samples, accounting for extraction protocols and geographic origin .
Q. How does this compound interact with ecological systems, and what methodologies quantify its environmental impact?
- Experimental Design :
- Field Sampling : Use dynamic headspace extraction to measure airborne concentrations in ecosystems where host plants (e.g., Petasites japonicus) grow .
- Toxicity Assays : Test acute toxicity (OSHA Class 4) using Daphnia magna or algal models, adhering to OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
